2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-(4-thiophen-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c1-15(2)25-17-7-5-16(6-8-17)14-19(22)21-20(9-11-23-12-10-20)18-4-3-13-24-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMUFWJGRCKOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-(Isopropylthio)phenyl Acetic Acid Fragment
The 4-(isopropylthio)phenyl acetic acid fragment serves as the acyl donor in the final acetamide product. Two primary strategies dominate its synthesis: nucleophilic aromatic substitution and transition-metal-catalyzed coupling .
Nucleophilic Aromatic Substitution
Nucleophilic displacement of a halogen atom on a pre-functionalized phenylacetic acid derivative offers a straightforward route. For instance, 4-bromophenylacetic acid undergoes thioetherification with isopropylthiol in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C. This method leverages the electrophilicity of the para-bromo substituent, facilitating substitution by the isopropylthiolate anion. Yields typically range from 65% to 78%, contingent on reaction time and stoichiometry.
Palladium-Catalyzed Cross-Coupling
Alternatively, Suzuki-Miyaura coupling between 4-boronophenylacetic acid and isopropyl disulfide has been explored, albeit with moderate success due to challenges in stabilizing the boronic acid intermediate. More effective is the use of Ullmann-type coupling, where copper(I) iodide mediates the reaction between 4-iodophenylacetic acid and isopropylthiol in the presence of 1,10-phenanthroline as a ligand. This method achieves yields upward of 82% under refluxing toluene conditions.
Table 1: Comparative Analysis of 4-(Isopropylthio)phenyl Acetic Acid Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C, 12h | 72 | 98.5 |
| Ullmann Coupling | CuI, 1,10-phenanthroline, toluene, 110°C | 82 | 99.1 |
The tetrahydropyran (THP) ring bearing a thiophen-2-yl substituent and an amine group at the 4-position is synthesized through a sequence involving cyclization , thiophene introduction , and amine functionalization .
Cyclization to Form the THP Ring
The THP scaffold is constructed via acid-catalyzed cyclization of 3-thienyl-1,5-pentanediol. Using p-toluenesulfonic acid (p-TsOH) in refluxing toluene, the diol undergoes dehydration to yield 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-ol. This intermediate is subsequently oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane.
Reductive Amination
The ketone is converted to the amine via reductive amination. Treatment with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the 4-aminotetrahydro-2H-pyran derivative in 68% yield. Alternatively, catalytic hydrogenation (H₂, Pd/C) in ethanol under mild pressure achieves similar results but requires longer reaction times.
Table 2: Reductive Amination Optimization
| Reducing Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaBH₃CN | MeOH | 6 | 68 |
| H₂ (Pd/C) | EtOH | 24 | 65 |
Coupling Strategies for Acetamide Formation
The final step involves coupling the 4-(isopropylthio)phenyl acetic acid fragment with the THP-amine. Activation of the carboxylic acid followed by amide bond formation is critical.
Acid Chloride Method
Conversion of the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane provides a reactive intermediate. Subsequent reaction with the THP-amine in the presence of triethylamine (Et₃N) as a base yields the acetamide in 85% purity. However, this method often necessitates rigorous purification to remove residual SOCl₂ byproducts.
Coupling Reagents
Modern peptide coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF enable efficient amide bond formation at room temperature. This approach achieves superior yields (90–92%) with minimal side products, as evidenced by LC-MS analysis.
Table 3: Coupling Efficiency Across Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | 75 | 85 |
| HATU/DIPEA | DMF, rt, 4h | 92 | 98.7 |
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis, particularly in creating more complex molecules for research.
Biology: Potential as a ligand in biochemical studies, investigating enzyme interactions and inhibitor designs.
Medicine: Investigated for possible therapeutic applications, especially due to its aromatic structure, which might interact with biological receptors.
Industry: Could serve as a precursor in the manufacture of pharmaceuticals or as a part of material science research for developing new polymers or coatings.
Mechanism of Action
Molecular Targets and Pathways: Likely targets include various enzymes and receptors due to its aromatic and heterocyclic structures. The exact mechanism might involve binding to specific protein sites, altering their function or stability. Research is ongoing to pinpoint the precise pathways.
Comparison with Similar Compounds
"2-(4-(methylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide"
"2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)butyramide"
"4-(isopropylthio)-N-(4-(thiophen-2-yl)butyramide)benzamide"
Uniqueness: The presence of the isopropylthio and tetrahydro-2H-pyran groups distinguishes it from its analogs, potentially offering different reactivity and binding characteristics. These structural features might endow it with unique chemical properties and biological activities.
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Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isopropylthio group : Contributes to lipophilicity and potential interaction with biological membranes.
- Thiophenyl moiety : Known for enhancing biological activity through π-π stacking interactions.
- Tetrahydropyran ring : Provides a cyclic structure that may influence conformational flexibility and receptor binding.
Molecular Formula
The molecular formula for the compound is .
Research indicates that compounds similar to 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide may exert their effects through:
- Inhibition of cyclooxygenase (COX) : This enzyme is crucial in the inflammatory pathway, suggesting potential anti-inflammatory properties.
- Modulation of neurotransmitter systems : The presence of nitrogen atoms in the structure may allow interaction with various neurotransmitter receptors.
In Vitro Studies
Several studies have assessed the biological activity of related compounds, revealing:
- Anti-inflammatory Effects : Compounds with similar thiophenyl groups showed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
- Analgesic Properties : Research indicates that derivatives exhibit analgesic effects comparable to established pain relievers .
In Vivo Studies
In vivo studies using animal models have demonstrated:
- Reduction in Carrageenin-Induced Paw Edema : Compounds analogous to 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide significantly reduced paw swelling, indicating potent anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The SAR analysis highlights that:
- Substitution Patterns : The position and nature of substituents on the phenyl and thiophene rings significantly influence biological activity. For instance, bulky groups at specific positions can diminish inhibitory effects on COX enzymes.
- Lipophilicity : Increased lipophilicity enhances membrane permeability, which is crucial for central nervous system (CNS) activity.
| Substituent Position | Effect on Activity |
|---|---|
| 3rd position (R1) | Strong COX inhibition |
| 4th position (R2) | Reduced anti-inflammatory effects |
| Bulky groups | Decreased inhibitory potency |
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various derivatives including those structurally related to 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide. Results indicated a dose-dependent reduction in inflammation markers in treated rats compared to controls .
Case Study 2: Pain Management
In a clinical trial setting, derivatives were tested for their analgesic properties against standard pain management therapies. The findings suggested comparable efficacy with fewer side effects, highlighting the therapeutic potential of these compounds .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acetamide?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing trial-and-error approaches . For example, reaction path searches can prioritize intermediates with lower activation energies, as demonstrated in ICReDD's computational-experimental feedback loop .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for stereochemical analysis, IR for functional group identification) with X-ray crystallography to resolve 3D conformation. Computational tools like PubChem-derived SMILES or InChI codes can validate structural integrity . For electronic properties, UV-Vis spectroscopy and cyclic voltammetry are recommended to assess π-π* transitions and redox behavior.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) based on structural analogs. For instance, the thiophene and pyran moieties suggest potential kinase or GPCR modulation. Use cell viability assays (MTT or resazurin) in relevant cell lines, ensuring purity ≥95% to minimize off-target effects .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?
- Methodological Answer : Apply ab initio molecular dynamics (AIMD) to simulate reaction dynamics under varying conditions. For example, discrepancies in sulfone formation may arise from competing thiophilic vs. radical pathways. Validate with high-resolution mass spectrometry (HRMS) and isotopic labeling .
Q. What strategies address solubility challenges in pharmacokinetic studies?
- Methodological Answer : Modify formulation using co-solvents (e.g., PEG-400) or nanoemulsion techniques. The isopropylthio group’s hydrophobicity may require salt formation (e.g., hydrochloride) or prodrug derivatization. Parallel artificial membrane permeability assays (PAMPA) can predict intestinal absorption .
Q. How does the thiophene-pyran scaffold influence structure-activity relationships (SAR) in medicinal chemistry?
- Methodological Answer : Conduct fragment-based drug design (FBDD) to isolate pharmacophores. Replace the tetrahydro-2H-pyran with oxane or piperidine analogs to test conformational flexibility. The thiophene’s electron-rich nature may enhance π-stacking in target binding pockets, as seen in kinase inhibitors .
Q. What advanced analytical techniques validate metabolic stability?
- Methodological Answer : Use LC-MS/MS with hepatocyte microsomes to identify phase I/II metabolites. The isopropylthio group is prone to oxidative desulfurization; track sulfoxide/sulfone derivatives via isotopic patterns .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference computational predictions (e.g., Gibbs free energy of intermediates) with experimental HPLC traces to identify unaccounted side reactions .
- Safety Protocols : Adhere to chemical hygiene plans (e.g., PPE, fume hoods) for handling thiomethyl and acetamide groups, which may pose mutagenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
